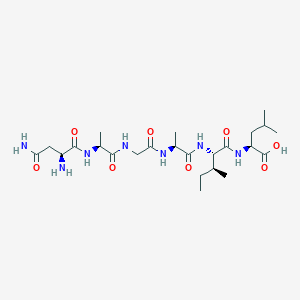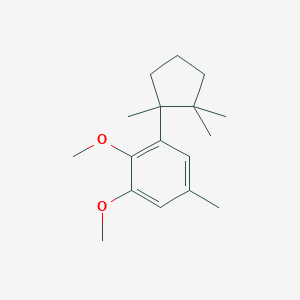
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- is a complex organic compound with the molecular formula C17H26O2. This compound is characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups, a methyl group, and a trimethylcyclopentyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be achieved through several methods. One common approach involves the alkylation of a benzene derivative with appropriate reagents. For instance, the reaction of 1,2-dimethoxybenzene with a suitable alkylating agent under controlled conditions can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be compared with other similar compounds such as:
Benzene, 1,2-dimethoxy-: This compound lacks the methyl and trimethylcyclopentyl groups, making it less complex and potentially less active in certain applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
396102-32-2 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-12-10-13(15(19-6)14(11-12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
FTIGPTUHELPSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2(CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


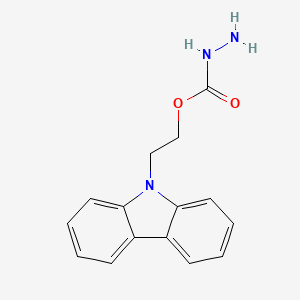
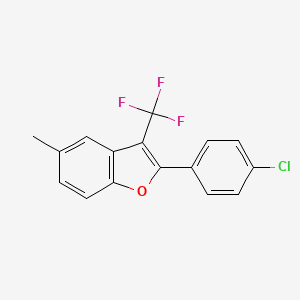
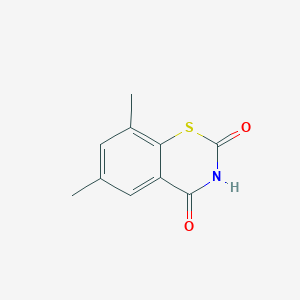
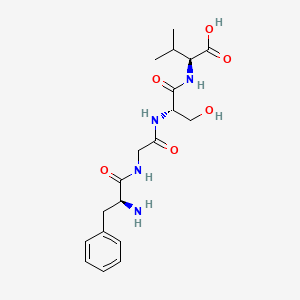

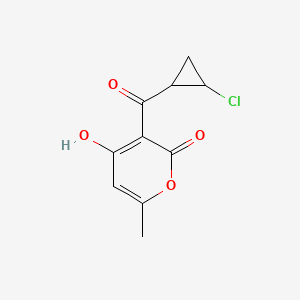
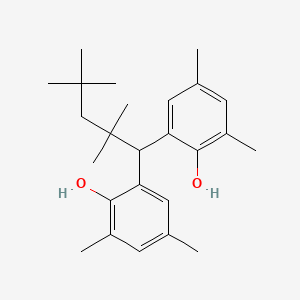
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
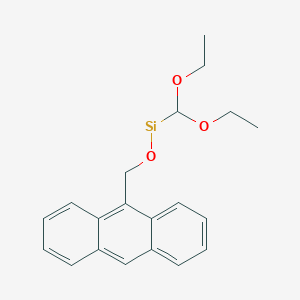
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
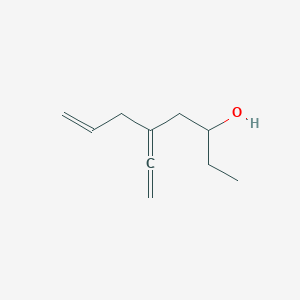
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

